6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in the realm of chemical and pharmaceutical research due to its structural uniqueness and potential as a pharmacophore. Pyrimidines are notable for their presence in numerous biologically active compounds and their versatile chemical properties which enable a wide range of chemical transformations.
Synthesis Analysis
The synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and related compounds typically involves multistep chemical reactions, including cyclization, nitrosation, and functional group interconversions. A notable method includes the microwave-induced cyclocondensation, demonstrating the utility of modern synthetic techniques in enhancing reaction efficiency and yield (Romo et al., 2015).
Molecular Structure Analysis
Pyrimidinones, including 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, often exhibit interesting molecular geometries due to their ability to engage in hydrogen bonding. These interactions can lead to diverse supramolecular architectures, as seen in various crystallographic studies. For instance, the hydrogen bonding capabilities can result in the formation of three-dimensional frameworks or ribbon-like structures in the solid state (Ricaurte Rodríguez et al., 2007).
Chemical Reactions and Properties
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one participates in various chemical reactions, reflecting its rich chemical reactivity. These include benzylation, nitrosation, and reactions with amines to produce diverse derivatives, highlighting its versatility as a synthetic building block (Glidewell et al., 2003).
Scientific Research Applications
Hydrogen Bonding Studies : Research shows that hydrogen bonds in related pyrimidin-4(3H)-one derivatives form distinct structural motifs, which are significant for understanding molecular interactions and designing new materials (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Synthesis and Properties : Studies have demonstrated successful synthesis of various derivatives of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, contributing to the field of organic chemistry and offering potential for further chemical applications (Romo, Quiroga, Insuasty, Nogueras, & Cobo, 2015).
Potential Antitumor Activity : Novel pyrimido[4,5-b]quinolin-4-ones, related to 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, have shown promising antitumor activity, indicating their potential use in cancer research and therapy (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Fungicidal Properties : The synthesis of methyl esters of certain pyrimidin-4(3H)-one derivatives revealed fungicidal properties, adding to the chemical's potential applications in agriculture and pharmaceuticals (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).
Efficient Synthesis Methods : A novel one-pot process for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives from 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one demonstrates efficient and high-yield chemical synthesis, beneficial for pharmaceutical and chemical manufacturing (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Analgesic and Anti-inflammatory Properties : Some 2-methylthio-3-substituted pyrimidin-4(3H)-one derivatives have shown potent analgesic, anti-inflammatory, and mild ulcerogenic properties, suggesting their use in medical treatments (Alagarsamy, Shankar, Meena, Thirumurugan, & Ananda Kumar, 2007).
Potential in Drug Discovery : Research has synthesized and evaluated various derivatives for their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors, indicating their use in antitumor therapy and drug discovery (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Safety And Hazards
properties
IUPAC Name |
6-amino-3-methyl-2-methylsulfanylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWPZKCXMFJSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288856 | |
Record name | 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | |
CAS RN |
54030-56-7 | |
Record name | 54030-56-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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